5,7-二羟基色酮-7-芸香糖苷

描述

5,7-Dihydroxychromone 7-rutinoside is a compound that has been identified in the plant Mentha longifolia. It is considered to be a product of postmortem processes in the plant, meaning it is formed after the plant material has been subjected to heating. The formation of this compound is associated with the degradation of flavonoids, particularly eriodictyol 7-rutinoside. This discovery was made during investigations that included other Mentha species, confirming the specificity of this postmortem reaction to Mentha longifolia .

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of 5,7-Dihydroxychromone 7-rutinoside, they do provide insight into the synthesis of related chromone compounds. For instance, 5-Hydroxy-2-isopropyl-7-methoxychromone and its analogues were synthesized from 2',4',6'-trihydroxyacetophenone. These compounds, which are structurally related to 5,7-Dihydroxychromone 7-rutinoside, were found to exhibit toxicity to brine shrimp Artemia salina . This suggests that the synthesis of chromone derivatives can be achieved through modification of acetophenone precursors, which may be applicable to the synthesis of 5,7-Dihydroxychromone 7-rutinoside.

Molecular Structure Analysis

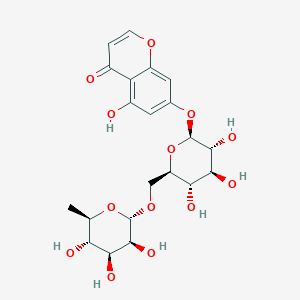

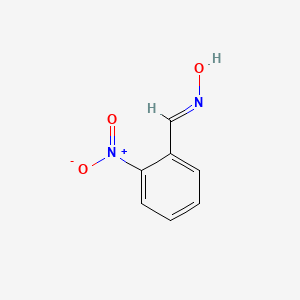

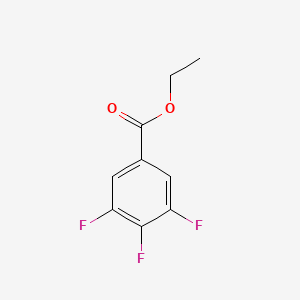

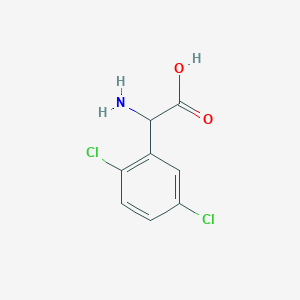

The molecular structure of 5,7-Dihydroxychromone 7-rutinoside is not explicitly detailed in the provided papers. However, the structure can be inferred based on the name of the compound and the general structure of chromones. Chromones are benzopyran derivatives, and the presence of hydroxy groups at the 5 and 7 positions indicates specific sites of substitution on the benzopyran ring. The "7-rutinoside" part of the name suggests that a rutinose sugar moiety is attached at the 7 position, which is a common feature in many flavonoid glycosides .

Chemical Reactions Analysis

The provided papers do not offer detailed chemical reactions specifically for 5,7-Dihydroxychromone 7-rutinoside. However, it is mentioned that the compound is not detected after degradation by horseradish peroxidase, which suggests that it is resistant to this enzyme's activity. In contrast, its precursor, eriodictyol 7-rutinoside, is degraded by up to 50% by the same enzyme . This indicates that the chemical structure of 5,7-Dihydroxychromone 7-rutinoside imparts a certain degree of stability against enzymatic degradation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,7-Dihydroxychromone 7-rutinoside are not described in the provided papers. However, based on the general properties of chromones and glycosides, it can be hypothesized that the compound is likely to be polar due to the presence of hydroxy groups and a sugar moiety. This polarity would influence its solubility in various solvents, potentially making it more soluble in polar solvents like water and less soluble in nonpolar solvents. The presence of the sugar component may also affect its melting point, boiling point, and overall stability .

科学研究应用

植物中的死后过程

在薄荷中发现的 5,7-二羟基色酮-7-芸香糖苷被认为是植物中死后过程的产物。它的形成发生在加热新鲜植物材料之后,并且与类黄酮的降解有关,尤其是 eriodictyol 7-rutinoside (Stocker & Pohl, 1976)。

在植物物种中的分离和鉴定

该化合物已从各种植物物种中分离出来。例如,它被鉴定为 Arachniodes exilis 地上部分的成分之一 (蔡亚玲,2008),并且还在花生壳(花生)中发现,表明它在不同的植物来源中的天然存在 (Pendse, Rao, & Venkataraman, 1973)。

色谱分析

5,7-二羟基色酮-7-芸香糖苷是色谱分析中感兴趣的主题,用于识别植物提取物中的酚类化合物。它已用于薄荷叶的分析 (Areias, Valentão, Andrade, Ferreres, & Seabra, 2001),并用于定量测定铁角蕨根茎中的含量 (刘海涛等,2011)。

合成和细胞毒活性

在药物研究中,已研究了合成的 2-甲基色酮-7-O-芸香糖苷(与 5,7-二羟基色酮-7-芸香糖苷相关)对人肿瘤细胞系的细胞毒活性。这项研究突出了其在癌症研究中的潜在相关性 (Wu 等,2011)。

神经保护作用

一项关于 5,7-二羟基色酮的研究表明其对 SH-SY5Y 细胞中 6-OHDA 诱导的氧化应激和凋亡具有神经保护作用。它激活了 Nrf2/ARE 信号通路,这可以为神经退行性疾病的治疗策略提供见解 (Kim 等,2015)。

抗炎特性

该化合物还通过下调巨噬细胞和小胶质细胞中的一氧化氮表现出抗炎活性,如一项涉及桉树的研究中所证明的 (Akhtar 等,2018)。

安全和危害

作用机制

- Carbonyl Reductase [NADPH] : This enzyme plays a role in the reduction of carbonyl compounds. Rutin may modulate its activity, affecting various cellular processes .

- Aldo-keto Reductase Family 1 Member C3 (AKR1C3) : AKR1C3 is involved in steroid metabolism and prostaglandin synthesis. Rutin might influence its function, impacting inflammation and oxidative stress .

属性

IUPAC Name |

5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O13/c1-7-14(24)16(26)18(28)20(32-7)31-6-12-15(25)17(27)19(29)21(34-12)33-8-4-10(23)13-9(22)2-3-30-11(13)5-8/h2-5,7,12,14-21,23-29H,6H2,1H3/t7-,12-,14-,15-,16+,17+,18+,19-,20+,21-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRENMLJKIZWCDO-OMBWQCGDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)C=COC4=C3)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C=COC4=C3)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime)](/img/structure/B3029016.png)

![(2S)-5-Hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one](/img/structure/B3029037.png)